![molecular formula C26H20N6O3 B2590880 N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1358557-90-0](/img/structure/B2590880.png)
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N6O3 and its molecular weight is 464.485. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Studies
The chemical compound N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, due to its complex structure involving triazoloquinoxaline moiety, has been a subject of interest in the synthesis of various heterocyclic compounds. Research has demonstrated the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid and amino acid esters, showcasing the compound's utility in creating amino acid derivatives linked to triazoloquinoxaline moiety. These reactions, conducted via DCC coupling method and azide coupling method, yield products in varying efficiencies, highlighting the compound's role in synthesizing diverse molecular structures with potential biological applications (Fathalla, 2015).
Biological Activity and Potential Therapeutic Applications
The incorporation of the triazoloquinoxaline structure into various molecular frameworks has been explored for its potential biological activities. For instance, the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and their evaluation for positive inotropic activity have revealed some compounds with favorable activity compared to standard drugs like milrinone. This suggests the potential therapeutic application of such derivatives in cardiovascular diseases, indicating the broader implications of studying N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide related compounds (Zhang et al., 2008).
Molecular Design for Drug Discovery
The exploration of compounds with the triazoloquinoxaline moiety extends to the design of novel molecules with potential as drug candidates. Studies involving the synthesis of derivatives and evaluation against specific targets, such as AMPA receptor antagonists, highlight the strategic use of this compound in drug discovery processes. Such research underscores the importance of the detailed study of N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide and related structures for the development of new therapeutic agents with high specificity and efficacy (Catarzi et al., 2004).
properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3/c1-16-6-5-9-22(17(16)2)35-25-24-30-31(15-23(33)28-19-12-10-18(14-27)11-13-19)26(34)32(24)21-8-4-3-7-20(21)29-25/h3-13H,15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUYVVBRFIZUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide |
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